N-Benzoyl-D-arginine

概要

説明

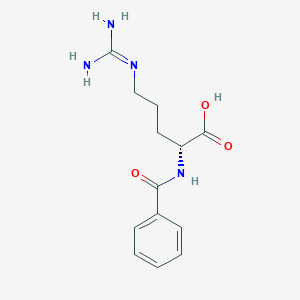

N-Benzoyl-D-arginine is a derivative of D-arginine, where one of the hydrogens attached to the α-amino group has been replaced by a benzoyl group . This compound is known for its role as a chromogenic substrate for proteolytic enzymes such as trypsin, amidase, and balterobin . It is widely used in biochemical assays to study enzyme activities.

準備方法

Synthetic Routes and Reaction Conditions: N-Benzoyl-D-arginine can be synthesized through the benzoylation of D-arginine. The reaction typically involves the use of benzoyl chloride in the presence of a base such as sodium hydroxide or pyridine. The reaction is carried out under controlled conditions to ensure the selective benzoylation of the α-amino group.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale benzoylation reactions. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels. The compound is then dried and packaged for distribution.

化学反応の分析

Types of Reactions: N-Benzoyl-D-arginine undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by proteolytic enzymes, breaking the bond between the arginine and the benzoyl group.

Substitution: The benzoyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Enzymes such as trypsin are commonly used to catalyze the hydrolysis of this compound.

Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed:

Hydrolysis: The major products of hydrolysis are D-arginine and benzoic acid.

Substitution: Depending on the substituent, various derivatives of D-arginine can be formed.

科学的研究の応用

Enzymatic Substrate for Proteolytic Enzymes

N-Benzoyl-D-arginine is primarily utilized as a chromogenic substrate for specific proteolytic enzymes, notably trypsin and elastase. The hydrolysis of this compound releases a chromophore that can be quantitatively measured using colorimetric analysis, making it a valuable tool in enzyme activity assays.

Comparative Analysis with Other Substrates

A comparative study highlighted that this compound exhibits varying hydrolysis rates when analyzed against other substrates such as N-benzoyl-L-arginine-p-nitroanilide and N-tosyl-L-arginine-p-nitroanilide. The following table summarizes the relative hydrolysis rates observed:

| Substrate | Hydrolysis Rate (Relative) |

|---|---|

| This compound-p-nitroanilide | 100% |

| N-benzoyl-L-arginine-p-nitroanilide | 400% |

| N-tosyl-L-arginine-p-nitroanilide | 600% |

This data indicates that while this compound serves as an effective substrate, other derivatives may offer enhanced sensitivity and specificity for certain enzymatic reactions .

Applications in Biochemical Research

This compound has been employed in various biochemical studies aimed at understanding enzyme mechanisms and metabolic pathways. For instance, it has been used to investigate the enzymatic activity of arginine-specific proteases, contributing to insights into protein digestion and metabolism .

Case Study: Trypsin Activity

A study demonstrated the effectiveness of this compound as a substrate for trypsin, revealing its potential in assessing tryptic activity under different conditions. The findings indicated that variations in pH and temperature significantly influenced the hydrolysis rate of this substrate, providing critical data for optimizing enzyme assays .

Potential Therapeutic Implications

Research suggests that derivatives of arginine, including this compound, may play roles in therapeutic contexts, particularly concerning inflammatory diseases. Arginine metabolism has been linked to immune responses and may influence conditions such as arthritis by modulating inflammatory pathways .

作用機序

The mechanism of action of N-Benzoyl-D-arginine involves its interaction with proteolytic enzymes. The compound acts as a substrate, binding to the active site of the enzyme. The enzyme catalyzes the hydrolysis of the bond between the arginine and the benzoyl group, releasing the products . This reaction can be monitored using colorimetric analysis, as the hydrolysis releases a chromophore that can be detected spectrophotometrically .

類似化合物との比較

N-Benzoyl-L-arginine: Similar to N-Benzoyl-D-arginine but with the L-arginine enantiomer.

This compound 2-naphthylamide: A derivative where the benzoyl group is attached to 2-naphthylamine instead of arginine.

Uniqueness: this compound is unique due to its specific interaction with proteolytic enzymes and its use as a chromogenic substrate. Its D-arginine configuration provides distinct properties compared to its L-arginine counterpart, making it valuable in specific biochemical assays .

生物活性

N-Benzoyl-D-arginine, a derivative of the amino acid arginine, has garnered attention for its biological activities, particularly its role as a substrate for various proteolytic enzymes and its potential therapeutic applications. This article explores the compound's biological activity, including its antimicrobial properties, cytotoxicity, and enzymatic interactions.

This compound (C₁₃H₁₈N₄O₃) is characterized by the presence of a benzoyl group attached to the D-arginine molecule. This modification enhances its stability and reactivity compared to its L-arginine counterpart. The compound is often used in biochemical assays as a substrate for proteases due to its ability to release chromogenic products upon hydrolysis.

Enzymatic Activity

This compound serves as a substrate for various proteolytic enzymes, including trypsin and elastase. The hydrolysis of this compound 4-nitroanilide (BAPNA) releases p-nitroaniline, which can be quantified colorimetrically. This property makes it valuable in enzyme activity assays.

| Enzyme | Substrate | Product |

|---|---|---|

| Trypsin | This compound 4-nitroanilide | p-Nitroaniline |

| Elastase | This compound 4-nitroanilide | p-Nitroaniline |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, compounds like Bz-Arg-NHCn have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In a study, these derivatives reduced the bacterial population by 99% within one hour of contact, indicating their effectiveness as disinfectants .

Case Study: Antimicrobial Efficacy

- Tested Compounds: Bz-Arg-NHC10 and Bz-Arg-NHC12

- Target Organisms: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)

- Results: 99% reduction in bacterial count after 1 hour of exposure.

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound derivatives were assessed using various cell lines, including hepatocytes and fibroblasts. The findings indicated that these compounds exhibited lower hemolytic activity compared to commercial cationic surfactants like cetrimide, suggesting a favorable safety profile for potential therapeutic applications .

| Cell Line | Cytotoxicity Measurement | Comparison |

|---|---|---|

| Hepatocytes | Lower toxicity than cetrimide | Less hemolytic |

| Fibroblasts | Lower toxicity than cetrimide | Less hemolytic |

Research Findings

- Biocatalytic Synthesis : The synthesis of this compound derivatives using papain as a biocatalyst has shown high yields (over 90%) for the production of alkylamide derivatives, which possess enhanced biological activities .

- Protease Characterization : Research on proteases that hydrolyze BAPNA has revealed distinct biological and antigenic characteristics among different isoforms, contributing to our understanding of enzyme specificity and function in microbial systems .

特性

IUPAC Name |

(2R)-2-benzamido-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYYQCDERUOEFI-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the D-isomer of benzoyl-arginine in protease research?

A1: While many proteases exhibit specificity for L-amino acids, some bacterial species possess enzymes capable of hydrolyzing D-amino acid-containing peptides . This unique characteristic led to the discovery of a hydrolase in Bacillus species, termed D-BAPAase, which specifically cleaves N-benzoyl-D-arginine-p-nitroanilide (D-BAPA). This substrate's hydrolysis serves as an indicator of D-BAPAase activity and allows researchers to differentiate between bacterial species based on their stereospecific enzyme activity .

Q2: How does benzoyl-D-arginine ethyl ester interact with papain, and what does this reveal about the enzyme's active site?

A2: Research on papain, a cysteine protease, revealed that benzoyl-D-arginine ethyl ester acts as a competitive inhibitor . Interestingly, the study found that the inhibitor's impact on papain's alkylation rate varied depending on the alkylating agent used. This observation led to the hypothesis that papain's active site possesses "nonproductive binding subsites." These subsites, distinct from the primary catalytic site, can bind substrates or inhibitors without leading to catalysis. The differential effects of benzoyl-D-arginine ethyl ester in the presence of different alkylating agents suggest that the inhibitor's binding mode might influence the accessibility of these nonproductive subsites, providing valuable insights into the complexity of enzyme-ligand interactions .

Q3: Beyond bacteria, are there other organisms where benzoyl-arginine derivatives have been used to study proteases?

A3: Yes, benzoyl-arginine derivatives have proven valuable in studying proteases in various organisms, including marine sponges. For instance, a heat-stable protease isolated from the marine sponge Geodia cydonium was found to degrade α-N-benzoyl-D-arginine p-nitroanilide (BAPNA) . Similarly, 2D zymography studies on G. cydonium and Suberites domuncula utilized BAPNA to quantify protease activity, further demonstrating the utility of benzoyl-arginine-based substrates in characterizing proteases from diverse biological sources .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。